甲基6-羟基苯并噻唑-2-羧酸酯

描述

Methyl 6-hydroxybenzothiazole-2-carboxylate is a compound that can be related to various benzothiazole derivatives, which are of interest due to their diverse biological activities and potential applications in material science. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar structures and their properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives. For instance, the synthesis of 3-pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles was achieved by introducing a 3-pyridylmethyl group into the 2-amino group or the benzene ring of 2-amino-6-hydroxybenzothiazoles, which resulted in compounds with dual inhibitory activity against certain enzymes . Similarly, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate and corresponding acid chlorides . These methods could potentially be adapted for the synthesis of methyl 6-hydroxybenzothiazole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal and molecular structure of a benzothiazolyl azo derivative was determined using single-crystal X-ray diffraction and supported by NMR and DFT calculations . Similarly, the crystal structures of substituted amidino-benzothiazoles were determined by X-ray analysis . These techniques could be applied to determine the molecular structure of methyl 6-hydroxybenzothiazole-2-carboxylate.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the case of benzothiazolyl azo derivatives . The reactivity of the benzothiazole ring can also be exploited for the integration with other chromophores or functional groups, as seen in the creation of novel dihydroxyindole derivatives with metal chelation properties . The chemical reactivity of methyl 6-hydroxybenzothiazole-2-carboxylate would likely be influenced by the hydroxy and carboxylate groups, which could participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the substituents present on the ring system. For instance, the introduction of a 3-pyridylmethyl group significantly affected the inhibitory activity of the synthesized compounds against certain enzymes . The solubility, melting point, and stability of these compounds can be influenced by their molecular structure, as seen in the case of methyl 4-hydroxybenzoate, where intermolecular hydrogen bonding played a role in the crystal packing . The properties of methyl 6-hydroxybenzothiazole-2-carboxylate would need to be determined experimentally, but it is likely that the hydroxy group would contribute to hydrogen bonding and solubility in polar solvents.

科学研究应用

合成和化学性质

甲基6-羟基苯并噻唑-2-羧酸酯是一种在化学合成中具有多种应用的化合物。Meroni等人(2009年)的一项关键研究表明,它可用于合成2-取代-6-羟基和6-甲氧基苯并噻唑,这些化合物源自乙基6-羟基苯并噻唑-2-羧酸酯,而后者则来源于1,4-苯醌。这种合成对于探索具有潜在应用于材料科学和药理学的苯并噻唑衍生物至关重要(Meroni, Rajabi, Ciana, Maggi, & Santaniello, 2009)。

生物学性质和应用

甲基6-羟基苯并噻唑-2-羧酸酯及其衍生物已被研究其生物学性质。例如,Kashiyama等人(1999年)研究了2-(4-氨基苯基)苯并噻唑及其N-乙酰化形式转化为C-和N-羟基衍生物。这项研究对于理解这些化合物的代谢氧化和抗肿瘤性质至关重要,为了解它们对特定人类癌细胞系的选择性生长抑制效应提供了见解(Kashiyama, Hutchinson, Chua, Stinson, Phillips, Kaur, Sausville, Bradshaw, Westwell, & Stevens, 1999)。

增强化学发光

该化合物还被研究其在增强化学发光反应中的作用。Thorpe等人(1985年)发现,像6-羟基苯并噻唑这样的衍生物显著增强了由辣根过氧化物酶催化的某些化学发光反应中的光发射。这种增强对于提高各种生化分析的灵敏度和检测限至关重要(Thorpe, Kricka, Gillespie, Moseley, Amess, Baggett, & Whitehead, 1985)。

荧光性质

Jadhav等人(2020年)的一项研究关注2-氰基-6-羟基苯并噻唑的荧光性质,这是一种相关化合物。他们通过各种光谱技术对其进行了表征,突出了其作为荧光探针的潜力,因为其独特的光酸和光碱特性允许通过溶剂和酸度变化调节荧光。这种性质对于设计化学和生物成像中敏感且多功能的荧光探针至关重要(Jadhav, Carreira-Blanco, Fernández, González Fernández, Malkhede, Mosquera, Ríos Rodríguez, & Rodríguez-Prieto, 2020)。

属性

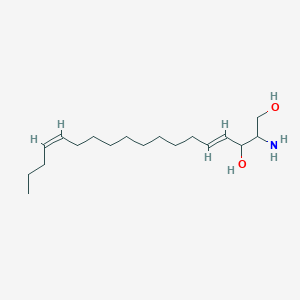

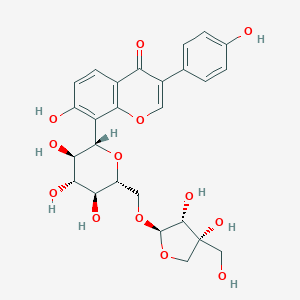

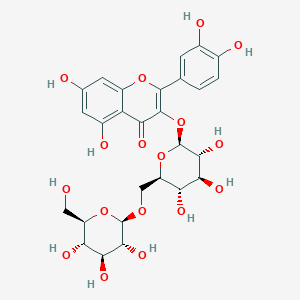

IUPAC Name |

methyl 6-hydroxy-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-9(12)8-10-6-3-2-5(11)4-7(6)14-8/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSSOCLICUPGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-hydroxybenzothiazole-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B150524.png)